molecular formula C8H14F3NO B3137009 4-Isopropylimino-2-(trifluoromethyl)butan-2-ol CAS No. 430466-01-6

4-Isopropylimino-2-(trifluoromethyl)butan-2-ol

Cat. No.: B3137009
CAS No.: 430466-01-6
M. Wt: 197.2 g/mol
InChI Key: DZFMFTPFIJTRNH-UHFFFAOYSA-N
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Description

4-Isopropylimino-2-(trifluoromethyl)butan-2-ol is a chemical compound characterized by the presence of an isopropyl group, an imino group, and a trifluoromethyl group attached to a butanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylimino-2-(trifluoromethyl)butan-2-ol typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under controlled conditions. For instance, the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator can facilitate the formation of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylimino-2-(trifluoromethyl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isopropylimino-2-(trifluoromethyl)butan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Isopropylimino-2-(trifluoromethyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The imino group can form hydrogen bonds with biological targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropylimino-2-(trifluoromethyl)butan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1,1,1-trifluoro-2-methyl-4-propan-2-yliminobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c1-6(2)12-5-4-7(3,13)8(9,10)11/h5-6,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFMFTPFIJTRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=CCC(C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189218
Record name 1,1,1-Trifluoro-2-methyl-4-[(1-methylethyl)imino]-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430466-01-6
Record name 1,1,1-Trifluoro-2-methyl-4-[(1-methylethyl)imino]-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=430466-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-2-methyl-4-[(1-methylethyl)imino]-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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